molecular formula C11H22N2O3 B3112897 tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate CAS No. 1932053-73-0

tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Cat. No. B3112897
CAS RN: 1932053-73-0
M. Wt: 230.30
InChI Key: GAGALXYDHSHHCD-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The tert-butyl group is a bulky group often used in organic chemistry due to its unique reactivity pattern .


Molecular Structure Analysis

The molecule contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The 3R,4R notation indicates the stereochemistry of the molecule, meaning the spatial arrangement of the atoms. The tert-butyl group is attached to the carboxylate group, and the aminomethyl group is attached to the 4-position of the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The amine could act as a base or nucleophile, the hydroxyl group could be involved in hydrogen bonding, and the carboxylate could act as an acid or electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine and a carboxylate could allow for the formation of zwitterions, affecting its solubility .

Scientific Research Applications

Synthesis and Derivatives

  • Stereoselective Syntheses : This compound and its derivatives are used in stereoselective syntheses, such as in the production of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates. These compounds are obtained through reactions with L-selectride and further modified via the Mitsunobu reaction (Boev et al., 2015).

  • Chiral Bicyclic 3-Hydroxypiperidines Synthesis : It's involved in the synthesis of new, chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, demonstrating its utility in creating chiral compounds with high diastereoselectivity (Wilken et al., 1997).

  • Synthesis of Pipecolic Acid Derivatives : The compound serves as a precursor in synthesizing 6-substituted 4-hydroxy pipecolic acid derivatives, showcasing its role in creating complex organic molecules (Purkayastha et al., 2010).

  • Triazolyl-Substituted Piperidines : It is utilized in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a scaffold for preparing substituted piperidines (Harmsen et al., 2011).

Molecular and Structural Analysis

  • X-ray and DFT Analyses : This compound is used in studies that focus on the synthesis and molecular characterization of related compounds, employing techniques like X-ray crystallography and Density Functional Theory (DFT) analyses (Çolak et al., 2021).

Intermediate in Synthesis of Other Compounds

  • Protein Tyrosine Kinase Jak3 Inhibitor : It's an important intermediate in synthesizing novel protein tyrosine kinase Jak3 inhibitors, indicating its role in pharmaceutical research (Chen Xin-zhi, 2011).

  • Synthesis of Biotin Intermediates : The compound is also involved in the synthesis of intermediates for natural products like Biotin, which plays a vital role in the metabolic cycle (Shuanglin Qin et al., 2014).

  • Biologically Active Compounds Synthesis : It serves as an intermediate in synthesizing various biologically active compounds, such as crizotinib, highlighting its significance in medicinal chemistry (Kong et al., 2016).

  • Chiral Auxiliary Applications : The compound is used in synthesizing chiral auxiliaries, crucial for asymmetric syntheses in organic chemistry (Studer et al., 1995).

  • Small Molecule Anticancer Drugs : It's an intermediate for small molecule anticancer drugs, demonstrating its potential in cancer therapy research (Zhang et al., 2018).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs containing a piperidine ring act on the central nervous system .

properties

IUPAC Name

tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGALXYDHSHHCD-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)N1CCC(CNCc2ccccc2)C(O)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Reactant of Route 4
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Reactant of Route 5
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate
Reactant of Route 6
tert-butyl (3R,4R)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.